2-Methylazulene

Descripción general

Descripción

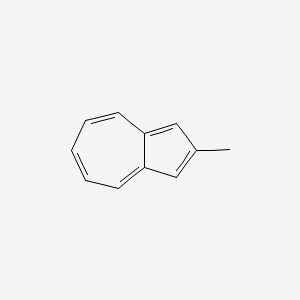

2-Methylazulene is an organic compound with the molecular formula C₁₁H₁₀ It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color The presence of a methyl group at the second position of the azulene ring distinguishes this compound from its parent compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylazulene can be synthesized through several methods. One common approach involves the cycloaddition reaction of tropolone with a suitable dienophile, followed by methylation. Another method includes the condensation of cycloheptatriene derivatives with acetylenes under high-temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylazulene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azulenequinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Azulenequinones.

Reduction: Dihydro-2-methylazulene.

Substitution: Various substituted azulenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anti-inflammatory and Anticancer Properties

2-Methylazulene has been investigated for its anti-inflammatory and anticancer activities. Azulene derivatives, including this compound, have shown promise in targeting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. A study developed an 18F-labeled PET probe based on this compound to image COX-2 expression in breast cancer models. The probe demonstrated stability in vivo and effectively accumulated in tumors, indicating its potential as a diagnostic tool for cancer imaging .

Table 1: Summary of Medicinal Applications of this compound

| Application | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits COX-2 enzyme activity | , |

| Anticancer | PET imaging probe for breast cancer | , |

| Antioxidant | Potential use in therapies targeting oxidative stress |

Material Science

2. Organic Electronics and Photovoltaics

The unique electronic properties of azulenes make them suitable for applications in organic electronics. Research has highlighted the use of azulene derivatives, including this compound, in the development of organic solar cells and light-emitting devices. Their ability to absorb light in the near-infrared (NIR) range allows for improved efficiency in these applications .

Table 2: Material Applications of this compound

| Application | Description | References |

|---|---|---|

| Organic Solar Cells | Utilized as a light-absorbing layer | , |

| Light-emitting Devices | Employed in OLEDs due to favorable electronic properties | , |

Dermatological Applications

3. Skin Therapy

Azulene derivatives are recognized for their therapeutic effects against dermatological conditions such as inflammation and UV damage. This compound has been studied for its anti-inflammatory properties, making it a candidate for formulations aimed at treating skin disorders . Furthermore, its ability to modulate inflammatory responses positions it as a potential agent in dermatological therapies.

Table 3: Dermatological Applications of this compound

| Application | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces skin inflammation | |

| UV Protection | Potential use in sunscreens |

Case Studies

4. Synthesis and Evaluation of Azulene Derivatives

Recent studies have focused on synthesizing various azulene derivatives through innovative methods such as cycloaddition reactions involving this compound. These methods have led to the discovery of compounds with enhanced biological activities, including increased efficacy against cancer cells and improved antioxidant properties .

Case Study Example: COX-2 Imaging Probe Development

Mecanismo De Acción

The mechanism by which 2-Methylazulene exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, such as its role in inhibiting certain enzymes in cancer cells.

Comparación Con Compuestos Similares

Azulene: The parent compound, known for its blue color and aromatic properties.

1-Methylazulene: Another methylated derivative with similar but distinct chemical properties.

Azulenequinones: Oxidized derivatives with different reactivity and applications.

Uniqueness of 2-Methylazulene: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Actividad Biológica

2-Methylazulene, a derivative of azulene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's anti-inflammatory, anticancer, and other therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound's molecular formula is , and it features a methyl group attached to the azulene framework. This modification can enhance its solubility and reactivity compared to unsubstituted azulene.

1. Anti-Inflammatory Effects

Research indicates that azulene derivatives, including this compound, exhibit significant anti-inflammatory properties. These effects are primarily attributed to the inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response.

- Study Findings : A study conducted by Ayaz et al. (2020) demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed a dose-dependent effect, with significant inhibition observed at concentrations as low as 10 µg/mL without affecting cell viability .

| Concentration (µg/mL) | TNF-α Production Inhibition (%) | Cell Viability (%) |

|---|---|---|

| 10 | 45 | 95 |

| 50 | 60 | 85 |

| 100 | 75 | 70 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies, revealing its ability to selectively target cancer cells while sparing healthy cells.

- Case Study : In a study by Brogyányi et al. (2022), derivatives of azulene were tested against pancreatic cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cells while maintaining higher viability in healthy fibroblasts .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Pancreatic Cancer Cells | 15 | 5 |

| Healthy Fibroblasts | 75 | - |

3. Other Therapeutic Applications

In addition to its anti-inflammatory and anticancer properties, this compound has shown promise in other therapeutic areas:

- Antimicrobial Activity : Azulene derivatives have been evaluated for their antimicrobial effects against various pathogens. A study highlighted that compounds derived from azulene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The radical scavenging ability of azulenes has been documented, suggesting that these compounds could play a role in mitigating oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of COX Enzymes : As mentioned earlier, the inhibition of COX-2 leads to reduced prostaglandin synthesis, thereby alleviating inflammation.

- Induction of Apoptosis : Research suggests that azulene derivatives can induce apoptosis in cancer cells through mitochondrial pathways, disrupting energy metabolism and leading to cell death .

Propiedades

IUPAC Name |

2-methylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-7-10-5-3-2-4-6-11(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCFBHGCJAIXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456070 | |

| Record name | 2-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-86-8 | |

| Record name | 2-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-styrylazulene derivatives be synthesized using 2-methylazulene?

A1: this compound derivatives, particularly those with electron-withdrawing groups like alkoxycarbonyl or cyano groups at the 1- and/or 3-positions, readily undergo condensation reactions with benzaldehyde in the presence of sodium alkoxide. This reaction yields 2-styrylazulene derivatives. [, ]. 2-Styrylazulene itself can be obtained by removing the substituents from the 2-styrylazulene derivative. []

Q2: Can this compound be used to synthesize azuleno[1,2-c]thiophenes?

A2: Yes, a simple method utilizes 1-acyl-2-(bromomethyl)azulene, synthesized from this compound via acylation and bromination, as a starting material. Reacting this compound with thioamides efficiently produces azuleno[1,2-c]thiophenes. []

Q3: Is there a way to synthesize 2-formylazulene derivatives from this compound?

A3: Two main approaches exist:

Q4: What happens when dimethyl this compound-1,3-dicarboxylate reacts with p-nitroso-N,N-dimethylaniline?

A4: In the presence of NaOR (R=Me or Et), this reaction forms 3-alkoxycarbonyl-2-[p-(dimethylamino)phenyliminomethyl]azulene-1-carboxylic acids. These products can be hydrolyzed with hydrochloric acid to yield 3-alkoxycarbonyl-2-formylazulene-1-carboxylic acids. Furthermore, acetylation of 2-formylazulene-1-carboxylic acids with acetic anhydride produces five-membered lactol acetates. []

Q5: Can this compound derivatives be used to synthesize bicyclic azulene compounds?

A5: Yes, researchers have successfully synthesized bicyclic azulene compounds like ethyl 4-(cyanoethoxycarbonylmethyl)-2-methylazulene-1-carboxylate (2) and ethyl 4-(cyanoethoxycarbonylmethyl)azulene-1-carboxylate (3) starting from this compound derivatives. For example, compound (2) was synthesized starting from ethyl 4-chloro-2-methylazulene-1-carboxylate. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C11H10, and its molecular weight is 142.20 g/mol.

Q7: How is the structure of this compound derivatives confirmed?

A7: Various spectroscopic techniques are employed to characterize these compounds, including Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-vis), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For instance, in the study on the synthesis of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran, all new compounds were characterized using these spectroscopic methods []. Furthermore, X-ray crystallography can provide definitive structural information, as demonstrated in the same study where the structure of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran was confirmed by X-ray crystallography [].

Q8: Is this compound thermally stable? What happens when it is heated?

A8: this compound, like other azulene compounds, undergoes thermal rearrangement to form naphthalene derivatives. This process is catalyzed by methyl radicals, suggesting a radical mechanism. Interestingly, this compound yields both 1-methylnaphthalene and 2-methylnaphthalene, highlighting the complexity of the rearrangement process. [, , ]

Q9: What influences the regioselectivity of the azulene-to-naphthalene rearrangement?

A9: The rearrangement is proposed to occur through a series of radical-mediated steps: a radical attacks the seven-membered ring, followed by migration of the attacked carbon and its substituent into the five-membered ring, and finally, loss of a radical, hydrogen atom, or methyl group to form the naphthalene product. The exact mechanism and factors influencing the final position of carbons and substituents in the naphthalene ring are not fully understood, leading to the observed regioisomers in some cases. [, ]

Q10: Are there any potential applications for this compound derivatives in medicinal chemistry?

A10: Research suggests that this compound can serve as a scaffold for developing Positron Emission Tomography (PET) probes targeting cyclooxygenase-2 (COX2), an enzyme overexpressed in certain cancers. While further research is needed, these findings highlight the potential of this compound derivatives for cancer imaging. [, ]

Q11: Can this compound derivatives be used in polymer chemistry?

A11: Yes, bridged zirconocenes incorporating this compound units in their structure have been investigated for olefin polymerization. These complexes, when activated, demonstrate high catalytic activity in the polymerization of propene, yielding isotactic polypropylene. This highlights the potential of incorporating this compound into ligands for designing catalysts. []

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the effect of substituents on the X–H (X=CH2, NH, O) bond dissociation energies of this compound derivatives. These calculations provided insights into how substituents influence the reactivity and stability of these compounds. []

Q13: Have theoretical studies provided insights into the azulene-to-naphthalene rearrangement?

A13: Yes, DFT calculations have been used to explore the energy landscape of the azulene-to-naphthalene rearrangement. These studies suggest that radical-promoted mechanisms, such as the methylene walk and spiran pathways, are more favorable than intramolecular pathways at temperatures typically used in experimental conditions. This theoretical understanding helps to rationalize the observed product distributions in the thermolysis of azulene derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.